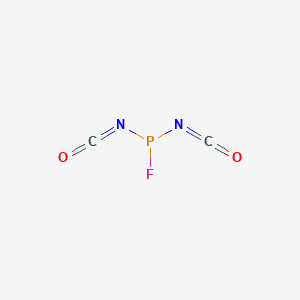
Phosphorodiisocyanatidous fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorodiisocyanatidous fluoride is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound consists of a phosphorus atom bonded to two isocyanate groups and one fluoride atom. Its structure and reactivity make it a valuable subject of study in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
Phosphorodiisocyanatidous fluoride can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with silver fluoride in the presence of isocyanate precursors. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
Phosphorodiisocyanatidous fluoride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphorus oxides.
Reduction: Reduction reactions can yield phosphorus-containing compounds with lower oxidation states.
Substitution: The fluoride atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions may involve reagents like chlorine or bromine in the presence of catalysts.
Major Products Formed
Oxidation: Phosphorus pentoxide and other oxides.
Reduction: Phosphorus trihydride and related compounds.
Substitution: Various halogenated phosphorus compounds.
科学研究应用
Phosphorodiisocyanatidous fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which phosphorodiisocyanatidous fluoride exerts its effects involves its ability to interact with various molecular targets. The isocyanate groups can react with nucleophiles, such as amines and alcohols, forming stable covalent bonds. This reactivity is exploited in both chemical synthesis and biological studies to modify target molecules and investigate their functions.
相似化合物的比较
Phosphorodiisocyanatidous fluoride can be compared with other similar compounds, such as:
Phosphorodichloridous fluoride: Similar in structure but with chlorine atoms instead of isocyanate groups.
Phosphorodiisocyanatidous chloride: Contains chloride instead of fluoride, affecting its reactivity and applications.
Uniqueness
The presence of both isocyanate groups and a fluoride atom in this compound gives it unique reactivity and versatility compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike. Continued study and development of this compound will likely lead to new and innovative applications in the future.
属性
CAS 编号 |
459-77-8 |
|---|---|
分子式 |
C2FN2O2P |
分子量 |
134.01 g/mol |
IUPAC 名称 |
fluoro(diisocyanato)phosphane |
InChI |
InChI=1S/C2FN2O2P/c3-8(4-1-6)5-2-7 |
InChI 键 |
KQPDZRGXANZCNJ-UHFFFAOYSA-N |
规范 SMILES |
C(=NP(N=C=O)F)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Phenyl)sulfonyl][(trifluoromethyl)sulfonyl]methane](/img/structure/B14746053.png)
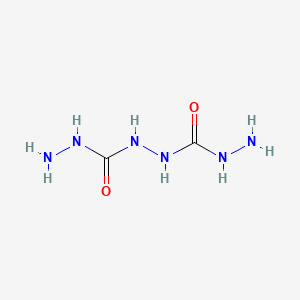
![4-[(1R)-5-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]-7-methyl-2,3-dihydro-1H-inden-1-yl]-2-propan-2-ylphenol](/img/structure/B14746069.png)
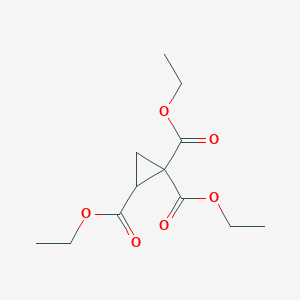
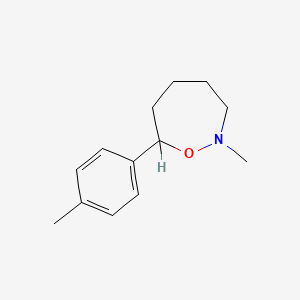
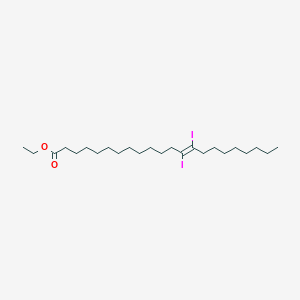
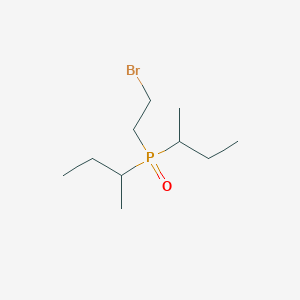
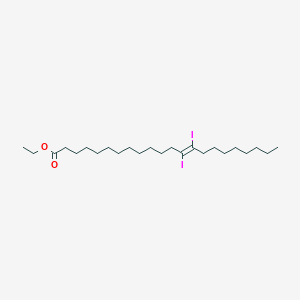
![2-[3-[[Cyano-(4-methoxyphenyl)methyl]amino]propylamino]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B14746116.png)
![1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one](/img/structure/B14746122.png)
![(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide](/img/structure/B14746130.png)
![(E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14746144.png)
![3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undeca-1(8),2(6),9-triene](/img/structure/B14746147.png)
![6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl-](/img/structure/B14746163.png)
